molecular formula C18H19ClFN3O2S B2448291 N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide CAS No. 1226433-99-3

N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Cat. No. B2448291
CAS RN: 1226433-99-3
M. Wt: 395.88
InChI Key: JMHUKVLWUIKENQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide is a useful research compound. Its molecular formula is C18H19ClFN3O2S and its molecular weight is 395.88. The purity is usually 95%.
BenchChem offers high-quality N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiotracer Development for PET Imaging

The synthesis and application of radiolabeled compounds in PET imaging represent a significant area of research. For example, studies have demonstrated the feasibility of nucleophilic displacement reactions for synthesizing radiolabeled compounds with potential for studying cannabinoid receptors in the brain. This approach offers insights into the binding interactions of these receptors and the development of new radiotracers for PET imaging, facilitating neurological research and diagnostic applications (Katoch-Rouse & Horti, 2003).

Exploration of Serotonin Receptors

Research into novel derivatives of compounds acting as agonists at serotonin receptors highlights the potential of these substances in treating neurological conditions. By incorporating specific structural modifications, such as the introduction of a fluorine atom, researchers have enhanced the agonist activity of these compounds, indicating their therapeutic potential in treating conditions like depression. This work contributes to the understanding of the pharmacophore's relationship with agonist activity and opens avenues for the development of new antidepressants (Vacher et al., 1999).

Cannabinoid Receptor Research

Investigations into the molecular interaction of antagonists with the CB1 cannabinoid receptor have provided valuable insights into the receptor's ligand binding sites. Through computational and experimental analyses, researchers have identified conformations and structural analogues of compounds that demonstrate potent and selective antagonist activity for the CB1 receptor. This research is instrumental in developing pharmacological probes and therapeutics targeting the cannabinoid receptor system, with implications for treating various pathologies related to this receptor (Shim et al., 2002).

properties

IUPAC Name

4-N-(3-chloro-4-fluorophenyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O2S/c19-15-10-13(3-4-16(15)20)22-17(24)12-5-7-23(8-6-12)18(25)21-11-14-2-1-9-26-14/h1-4,9-10,12H,5-8,11H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHUKVLWUIKENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(3-chloro-4-fluorophenyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.